molecular formula C11H21NO2 B12830386 tert-butyl (1R,2S)-2-aminocyclohexane-1-carboxylate

tert-butyl (1R,2S)-2-aminocyclohexane-1-carboxylate

Cat. No.: B12830386
M. Wt: 199.29 g/mol
InChI Key: HFRHUFPCVALQOE-BDAKNGLRSA-N
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Description

Tert-butyl (1R,2S)-2-aminocyclohexane-1-carboxylate is a synthetic compound that belongs to the class of carbamates It is characterized by the presence of a tert-butyl group attached to the nitrogen atom of the carbamate moiety, and a cyclohexane ring with an amino group at the 2-position and a carboxylate group at the 1-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl (1R,2S)-2-aminocyclohexane-1-carboxylate typically involves the reaction of tert-butyl N-(tert-butoxycarbonyl)carbamate with cyclohexyl isocyanate in the presence of a base such as triethylamine . The reaction is carried out under controlled temperature conditions to ensure the formation of the desired product. The final product can be purified using chromatographic techniques such as column chromatography and preparative high-performance liquid chromatography .

Industrial Production Methods

Industrial production methods for this compound involve similar synthetic routes but are optimized for large-scale production. Flow microreactor systems have been developed to enable the efficient and sustainable synthesis of tertiary butyl esters, including this compound . These systems offer advantages such as improved reaction efficiency, versatility, and sustainability compared to traditional batch processes.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl (1R,2S)-2-aminocyclohexane-1-carboxylate undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and specific solvents to facilitate the reactions .

Major Products Formed

The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation reactions may yield oxides, while substitution reactions can produce a variety of substituted derivatives of the original compound .

Mechanism of Action

The mechanism of action of tert-butyl (1R,2S)-2-aminocyclohexane-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to target proteins or enzymes, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and the biological context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to tert-butyl (1R,2S)-2-aminocyclohexane-1-carboxylate include other carbamates and cyclohexane derivatives, such as:

Uniqueness

This compound is unique due to its specific stereochemistry and the presence of both the tert-butyl group and the cyclohexane ring. This combination of structural features imparts distinct chemical properties and reactivity patterns, making it valuable for various research and industrial applications .

Properties

Molecular Formula

C11H21NO2

Molecular Weight

199.29 g/mol

IUPAC Name

tert-butyl (1R,2S)-2-aminocyclohexane-1-carboxylate

InChI

InChI=1S/C11H21NO2/c1-11(2,3)14-10(13)8-6-4-5-7-9(8)12/h8-9H,4-7,12H2,1-3H3/t8-,9+/m1/s1

InChI Key

HFRHUFPCVALQOE-BDAKNGLRSA-N

Isomeric SMILES

CC(C)(C)OC(=O)[C@@H]1CCCC[C@@H]1N

Canonical SMILES

CC(C)(C)OC(=O)C1CCCCC1N

Origin of Product

United States

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